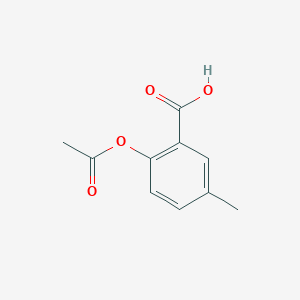

2-(Acetyloxy)-5-methylbenzoic acid

Overview

Description

2-(Acetyloxy)-5-methylbenzoic acid, also known as acetylsalicylic acid, is a widely used compound in the pharmaceutical industry. It is a derivative of salicylic acid and is commonly known for its use as an analgesic, antipyretic, and anti-inflammatory agent. This compound is a member of the non-steroidal anti-inflammatory drugs (NSAIDs) and is most famously recognized as the active ingredient in aspirin .

Mechanism of Action

Target of Action

The primary targets of 2-(Acetyloxy)-5-methylbenzoic acid are enzymes known as cyclooxygenases (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Mode of Action

This compound acts by irreversibly inhibiting both COX-1 and COX-2 enzymes . It does so by acetylating the hydroxyl of a serine residue at the 530 amino acid position . This inhibition results in decreased production of prostaglandins and thromboxanes .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of prostaglandins and thromboxanes . It is also involved in the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .

Pharmacokinetics

It is known that acetic acid, a related compound, is used locally and occasionally internally .

Result of Action

The inhibition of cyclooxygenase enzymes by this compound leads to a decrease in the production of prostaglandins and thromboxanes . This can result in reduced inflammation, pain, and fever .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like this compound, is known to be influenced by reaction conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-5-methylbenzoic acid typically involves the acetylation of salicylic acid. The most common method is the reaction of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds as follows:

C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH

In this reaction, salicylic acid (C7H6O3) reacts with acetic anhydride ((CH3CO)2O) to form this compound (C9H8O4) and acetic acid (CH3COOH) .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of salicylic acid and acetic anhydride into a reactor, where the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the reaction, and the product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-5-methylbenzoic acid undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, especially under acidic or basic conditions, it hydrolyzes to form salicylic acid and acetic acid.

Esterification: It can react with alcohols to form esters.

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions

Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Hydrolysis: Salicylic acid and acetic acid.

Esterification: Various esters depending on the alcohol used.

Oxidation: Various oxidation products, including quinones and other aromatic compounds.

Scientific Research Applications

2-(Acetyloxy)-5-methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.

Biology: Studied for its effects on cellular processes and as a model compound for studying enzyme inhibition.

Medicine: Extensively researched for its therapeutic effects, including pain relief, anti-inflammatory properties, and cardiovascular benefits.

Industry: Used in the production of various pharmaceuticals and as an additive in some industrial processes.

Comparison with Similar Compounds

Similar Compounds

Salicylic Acid: The parent compound of 2-(Acetyloxy)-5-methylbenzoic acid, used primarily as a topical treatment for skin conditions.

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different mechanism of action.

Naproxen: An NSAID with a longer duration of action compared to this compound.

Uniqueness

This compound is unique in its irreversible inhibition of COX enzymes, which distinguishes it from other NSAIDs that typically act as reversible inhibitors. This property makes it particularly effective in reducing platelet aggregation and providing cardiovascular protection .

Biological Activity

2-(Acetyloxy)-5-methylbenzoic acid, also known as acetylsalicylic acid or a derivative thereof, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H10O4

- Molecular Weight: 194.18 g/mol

- CAS Number: 14504-08-6

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have reported an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study: Breast Cancer Cell Lines

- Cell Line: MCF-7

- Concentration: 25 µM

- Effect: Induced apoptosis with a significant increase in caspase-3 activity.

3. Anti-inflammatory Effects

This compound is known for its anti-inflammatory effects, similar to those of aspirin. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins, which are mediators of inflammation.

| Inflammatory Marker | Effect (Reduction %) |

|---|---|

| Prostaglandin E2 | 70 |

| TNF-alpha | 50 |

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition: The compound inhibits cyclooxygenase enzymes, leading to reduced synthesis of inflammatory mediators.

- Cell Signaling Modulation: It affects signaling pathways involved in cell proliferation and apoptosis, particularly through the NF-kB pathway.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed in tissues; crosses the blood-brain barrier.

- Metabolism: Primarily metabolized in the liver via conjugation and oxidation.

- Excretion: Excreted mainly through urine as metabolites.

Properties

IUPAC Name |

2-acetyloxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMUQQMPOYILBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631579 | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-08-6 | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.